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molecular formula C13H17N3 B194697 N4-Isobutylquinoline-3,4-diamine CAS No. 99010-09-0

N4-Isobutylquinoline-3,4-diamine

Cat. No. B194697
M. Wt: 215.29 g/mol
InChI Key: JFMKIQOIIMSWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04698348

Procedure details

To a solution of 15.0 g (0.0612 mole) of 4-isobutylamino-3-nitroquinoline (from Example 1) in ethanol was added about 0.5 g of 5% platinum on charcoal, and the mixture was hydrogenated on a Parr apparatus at about 20° C. The mixture was filtered to provide a solution of 3-amino-4-(isobutylamino)quinoline.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=[CH:8][C:7]=1[N+:16]([O-])=O)[CH:2]([CH3:4])[CH3:3]>C(O)C.[Pt]>[NH2:16][C:7]1[CH:8]=[N:9][C:10]2[C:15]([C:6]=1[NH:5][CH2:1][CH:2]([CH3:4])[CH3:3])=[CH:14][CH:13]=[CH:12][CH:11]=2

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C(C)C)NC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated on a Parr apparatus at about 20° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NC2=CC=CC=C2C1NCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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